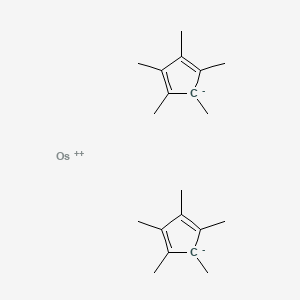
Osmocene, 1,1',2,2',3,3',4,4',5,5'-decamethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Osmocene, 1,1’,2,2’,3,3’,4,4’,5,5’-decamethyl- is a metallocene compound featuring osmium as the central metal atom. It is a derivative of osmocene where all hydrogen atoms on the cyclopentadienyl rings are replaced by methyl groups. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Osmocene, 1,1’,2,2’,3,3’,4,4’,5,5’-decamethyl- typically involves the reaction of osmium tetroxide with pentamethylcyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for Osmocene, 1,1’,2,2’,3,3’,4,4’,5,5’-decamethyl- are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反応の分析
Types of Reactions
Osmocene, 1,1’,2,2’,3,3’,4,4’,5,5’-decamethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form osmium(VI) species.
Reduction: It can be reduced to lower oxidation states of osmium.
Substitution: The methyl groups on the cyclopentadienyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of osmium(VI) oxides, while substitution reactions can yield a variety of functionalized osmocene derivatives.
科学的研究の応用
Osmocene, 1,1’,2,2’,3,3’,4,4’,5,5’-decamethyl- has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions due to its stability and reactivity.
Biology: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to interact with biological molecules.
Medicine: Its derivatives are being studied for their potential therapeutic properties.
Industry: It is used in the development of advanced materials and as a precursor for other osmium-containing compounds.
作用機序
The mechanism by which Osmocene, 1,1’,2,2’,3,3’,4,4’,5,5’-decamethyl- exerts its effects involves the interaction of the osmium center with various molecular targets. This interaction can lead to the formation of reactive intermediates that can catalyze chemical reactions or interact with biological molecules. The specific pathways involved depend on the nature of the reaction or application.
類似化合物との比較
Similar Compounds
Ferrocene, 1,1’,2,2’,3,3’,4,4’,5,5’-decamethyl-: Similar structure but with iron as the central metal atom.
Ruthenocene, 1,1’,2,2’,3,3’,4,4’,5,5’-decamethyl-: Similar structure but with ruthenium as the central metal atom.
Uniqueness
Osmocene, 1,1’,2,2’,3,3’,4,4’,5,5’-decamethyl- is unique due to the presence of osmium, which imparts distinct chemical properties compared to its iron and ruthenium counterparts. These properties include higher stability and different reactivity patterns, making it valuable for specific applications in catalysis and materials science.
特性
分子式 |
C20H30Os |
|---|---|
分子量 |
460.7 g/mol |
IUPAC名 |
osmium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Os/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |
InChIキー |
YDLRHWLCYHBMBA-UHFFFAOYSA-N |
正規SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Os+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


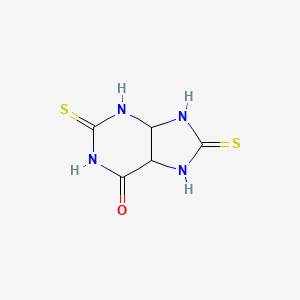
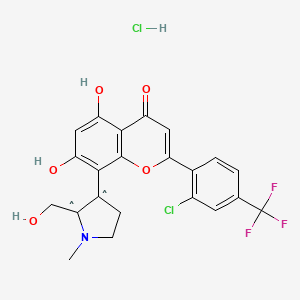

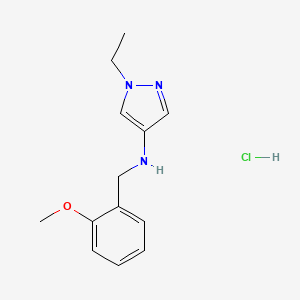
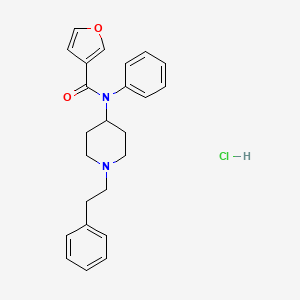

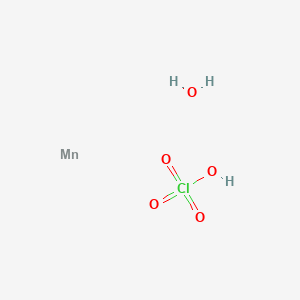
![4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3,monohydrochloride](/img/structure/B12349483.png)
![(3S,4R)-4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B12349496.png)
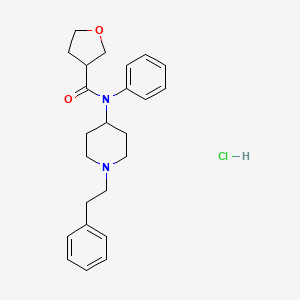
![D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-, delta-lactone, 3,4,6-triacetate (9CI)](/img/structure/B12349533.png)
![N-[6-[[(7Z,11Z,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12349539.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349545.png)

